molecular formula C18H16FNO2S B2914341 3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide CAS No. 2380067-86-5

3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide

Cat. No.: B2914341
CAS No.: 2380067-86-5
M. Wt: 329.39
InChI Key: SUHLPHAZPHJQQI-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide is a synthetic amide derivative characterized by a 2-fluorophenyl group linked to a propanamide backbone and a thiophene-furan hybrid substituent.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-16-5-2-1-4-13(16)7-8-18(21)20-11-15-10-14(12-23-15)17-6-3-9-22-17/h1-6,9-10,12H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLPHAZPHJQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide is a synthetic compound with potential biological activities, particularly in oncology and antimicrobial applications. Its unique structural features, including a fluorinated aromatic system and heterocycles, suggest diverse mechanisms of action that warrant extensive investigation.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H16FNO2S
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 2379988-18-6

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Anticancer Activity :
    • Compounds with similar structural motifs have shown cytotoxic effects against various human cancer cell lines, including lung and skin cancers. The presence of heterocycles like thiophene and furan may enhance these effects through specific interactions with cancer cell pathways.
  • Antimicrobial Properties :
    • The compound's structural attributes may confer antibacterial and antifungal properties, which are often associated with compounds containing furan and thiophene rings.

Research suggests multiple mechanisms through which this compound exerts its biological effects:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial resistance, as seen in related compounds.

Anticancer Studies

A study focusing on compounds similar to this compound found that:

  • Cytotoxicity against Cancer Cell Lines : The compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.0
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

Antimicrobial Studies

Research on the antimicrobial activity of similar compounds revealed:

  • Inhibition of Bacterial Growth : The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Interaction Studies

Molecular docking studies indicate that the compound interacts with several biological targets:

  • Binding Affinity : High binding affinity to enzymes involved in cancer metabolism and bacterial resistance mechanisms has been observed.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Features Molecular Weight Biological Activity/Notes References
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 2-Fluorobiphenyl; indole-ethyl group ~413.5* Synthesized via DCC-mediated coupling; potential CNS activity due to indole moiety
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) 4-Fluorophenyl-thiazole; furan-propanamide ~330.4* Inhibits KPNB1 (nuclear transport) and exhibits anticancer activity in cell assays
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl; 4-hydroxyphenoxy; N-methyl 289.3 Enhanced solubility due to hydroxyl group; potential metabolic stability from fluorine
2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide 4-Fluorophenyl; 3-benzoylphenyl 347.4 Benzoyl group may enhance lipophilicity; fluorophenyl at position 4
3-(2-Fluorophenyl)-N-(4-methoxy-3,5-dimethylphenyl)propanamide (CAS 697229-63-3) 2-Fluorophenyl; 4-methoxy-3,5-dimethylphenyl 314.4* Methoxy and methyl groups improve membrane permeability
3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide (CAS 2034419-44-6) 4-Methylsulfonylphenyl; bis-thiophene methyl 405.6 Sulfonyl group enhances electron-withdrawing effects; bis-thiophene for π-π interactions

*Calculated based on molecular formula.

Key Comparative Analysis

Fluorophenyl Substitution: The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl in and . Fluorine at position 2 is less common in the evidence, suggesting unique electronic effects (e.g., altered dipole moments) compared to para-substituted derivatives.

Heterocyclic Moieties :

  • The thiophene-furan hybrid in the target compound is distinct from the thiazole in and bis-thiophene in . Thiophene-furan systems may offer balanced hydrophobicity and hydrogen-bonding capacity, whereas thiazoles (e.g., ) are more polar due to the nitrogen atom .
  • The furan ring’s oxygen atom could participate in hydrogen bonding, a feature absent in purely thiophene-based analogs (e.g., ).

Biological Activity Trends :

  • Compounds with fluorophenyl groups (e.g., ) often show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity.
  • Thiazole-containing analogs () demonstrate specific anticancer activity, while indole-containing derivatives () may target neurological pathways. The target’s activity could lie in similar domains but requires empirical validation.

Synthetic Approaches :

  • Most analogs (e.g., ) use DCC-mediated amide coupling , suggesting the target compound could be synthesized via analogous routes. Heterocyclic substituents (e.g., furan-thiophene) may require Suzuki-Miyaura cross-coupling for regioselective attachment .

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